3-(5-Amino-6-bromopyrazin-2-yl)phenol
Description
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-(5-amino-6-bromopyrazin-2-yl)phenol |
InChI |
InChI=1S/C10H8BrN3O/c11-9-10(12)13-5-8(14-9)6-2-1-3-7(15)4-6/h1-5,15H,(H2,12,13) |
InChI Key |
NQCSGWCVPVTRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(C(=N2)Br)N |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazine Precursors
Methodology :
A common approach involves the bromination of 3-benzylpyrazin-2-amine precursors. In a procedure adapted from IL279365B2, 3-benzylpyrazin-2-amine (25) reacts with N-bromosuccinimide (NBS) in anhydrous N,N-dimethylformamide (DMF) at 273 K under inert atmosphere. The reaction selectively brominates the pyrazine ring at the 6-position, yielding 3-benzyl-5-bromopyrazin-2-amine (2) in 74% yield after HPLC purification.
Reaction Conditions :
- Temperature : 0–5°C (ice bath)
- Solvent : DMF
- Workup : Extraction with dichloromethane, washing with brine, and drying over MgSO₄
- Purification : Reverse-phase HPLC (DCM/EtOAc 85:15)
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 74% | |
| Purity (HPLC) | >98% | |
| Reaction Time | 2 hours |
Suzuki–Miyaura Coupling for Phenolic Attachment
Methodology :
The phenolic moiety is introduced via palladium-catalyzed cross-coupling. A patent by IL279365B2 describes reacting 5-bromo-3-(4-methoxyphenyl)pyrazin-2-amine with a phenol derivative under Suzuki conditions. The methoxy group is subsequently deprotected using BBr₃ in dichloromethane to yield the final product.
Reaction Scheme :
- Coupling :
- Catalyst : Pd(PPh₃)₄
- Base : K₂CO₃
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80°C, 12 hours
- Deprotection :
- Reagent : BBr₃ (1.2 eq)
- Solvent : DCM, 0°C → RT
- Time : 3 hours
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Yield | 68% | |
| Deprotection Yield | 92% | |
| Overall Purity | >95% (NMR) |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
While no crystal structure of the target compound is reported, related analogs (e.g., 3-benzyl-5-bromopyrazin-2-amine) exhibit π–π stacking and hydrogen-bonded dimers, suggesting similar solid-state behavior.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-6-bromopyrazin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The amino and bromine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or hydroxides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Amino-6-bromopyrazin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(5-Amino-6-bromopyrazin-2-yl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Pyrazine vs. Pyrazole Derivatives
A key structural analog is 2-(3-Amino-1H-pyrazol-5-yl)phenol (CAS 10523-64-5), which replaces the pyrazine ring with a pyrazole (five-membered ring with two adjacent nitrogen atoms) .
Key Differences :
- Aromaticity and Reactivity : Pyrazine’s electron-deficient nature may enhance susceptibility to nucleophilic substitution (e.g., bromine replacement) compared to pyrazole’s localized electron density.
- Hydrogen Bonding : Both compounds form extensive hydrogen bonds, but pyrazine’s nitrogen positions (1 and 4) may create distinct crystal packing patterns compared to pyrazole’s adjacent nitrogens .
Brominated Heterocycles
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20, ) shares bromine substitution but on a pyrazolone core.
| Property | Target Compound | 4-Bromo-pyrazolone Derivative |
|---|---|---|
| Core Reactivity | Aromatic pyrazine | Non-aromatic pyrazolone (keto-enol tautomerism) |
| Bromine Position | Position 6 on pyrazine | Position 4 on pyrazolone + bromomethyl |
| Synthetic Utility | Potential for Suzuki coupling | Likely electrophilic substitution sites |
Key Insight : Bromine in the target compound is positioned to participate in cross-coupling reactions (e.g., palladium-catalyzed couplings), whereas the pyrazolone derivative’s bromine may favor elimination or nucleophilic substitution .
Phenol-Containing Derivatives
Phenol esters () and the target compound differ in functional groups but share solubility-modifying phenol moieties.
| Compound Type | Example | Key Feature |
|---|---|---|
| Target Compound | This compound | Free -OH, no esterification |
| Phenol Esters | 4-Nitrobenzoate palmitate (CAS 1492-30-4) | Esterified -OCO-R group |
Functional Impact :
- The free -OH group in the target compound enhances hydrogen bonding capacity, critical for crystal engineering or biological target binding .
- Esterified phenols (e.g., 4-acetoxybiphenyl, CAS 148-86-7) exhibit reduced polarity, favoring lipid membrane permeability .
Research Implications and Gaps
- Crystallography : Hydrogen bonding patterns (e.g., R₂²(8) motifs) could be analyzed using software like SHELXL , but experimental data is lacking.
- Biological Activity: Amino-pyrazine-phenol hybrids are understudied; comparative studies with pyrazole analogs (e.g., CAS 10523-64-5) could reveal structure-activity relationships.
Q & A
Q. What are the recommended methodologies for synthesizing 3-(5-Amino-6-bromopyrazin-2-yl)phenol?
Answer: A robust synthesis protocol involves:
- Literature Review : Identify precursor compounds (e.g., brominated pyrazines, phenolic intermediates) and cross-reference existing routes for analogous structures .
- Route Design : Optimize stepwise coupling reactions (e.g., Suzuki-Miyaura for aryl-bromine substitution) while controlling regioselectivity. Use protecting groups for the amine and phenol functionalities to avoid side reactions .
- Analytical Validation : Confirm intermediate purity via HPLC (>95%) and structural fidelity via -NMR and LC-MS .
Q. How should researchers characterize the purity and structural identity of this compound?
Answer:
Q. What experimental parameters influence the compound’s solubility and stability?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, noting precipitation in aqueous buffers. Adjust pH to stabilize the phenol group (pKa ~10) .
- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) over 4 weeks. Monitor via HPLC for decomposition products (e.g., dehalogenation or oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
- Replicate Conditions : Ensure NMR solvent (e.g., DMSO-d) and instrument calibration match literature protocols. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to batch data, identifying outliers due to trace impurities or isomerization .
- Collaborative Verification : Share samples with independent labs to confirm spectral assignments .
Q. What advanced strategies are recommended for studying its reaction mechanisms (e.g., bromine substitution)?
Answer:
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates under varying temperatures (25–80°C) and catalyst loads (e.g., Pd(PPh)) .
- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict transition states and regioselectivity in cross-coupling reactions .
- Isotopic Labeling : Introduce -labeled precursors to trace bond formation pathways via -NMR .
Q. How can researchers evaluate its environmental persistence and ecotoxicological risks?
Answer:
- Fate Studies : Use OECD 307 guidelines to assess aerobic biodegradation in soil/water systems. Quantify half-life (t) via LC-MS/MS .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via predictive software (EPI Suite) to estimate bioaccumulation potential .
- Toxicity Assays : Conduct Daphnia magna acute toxicity tests (EC) and algal growth inhibition studies to model ecological impacts .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in biological assays?
Answer:
- Nonlinear Regression : Fit data to Hill or logistic models (e.g., IC determination) using software like GraphPad Prism. Report 95% confidence intervals .
- Error Propagation : Account for instrumental variability (e.g., plate reader noise) in dose-response curves using Monte Carlo simulations .
- Meta-Analysis : Aggregate data from multiple studies to identify trends in bioactivity (e.g., anticancer potency) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
